Soyasaponin Af
Overview
Description
Soyasaponin Af is a triterpenoid glycoside found in soybeans (Glycine max). It belongs to the group of soyasaponins, which are known for their diverse biological activities and health benefits. This compound is particularly notable for its presence in the root exudates of soybeans during the early vegetative stages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of soyasaponin Af involves the extraction and purification from soybean roots. The process typically includes:
Extraction: Soybean roots are harvested and subjected to solvent extraction using methanol or ethanol.
Industrial Production Methods: Industrial production of this compound is not extensively documented. large-scale extraction from soybean roots followed by purification using advanced chromatographic methods is a plausible approach .
Chemical Reactions Analysis
Types of Reactions: Soyasaponin Af undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed to yield soyasapogenol and sugar moieties.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, but detailed conditions are not specified.
Major Products:
Hydrolysis Products: Soyasapogenol and various sugar moieties.
Scientific Research Applications
Chemistry: It serves as a model compound for studying triterpenoid glycosides and their chemical properties.
Biology: Soyasaponin Af is involved in plant-microbe interactions and root exudation processes.
Mechanism of Action
Soyasaponin Af exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It downregulates the expression of myeloid differentiation factor 88 (MyD88) and suppresses the recruitment of toll-like receptor 4 (TLR4) and MyD88 into lipid rafts.
Antioxidant: It scavenges free radicals and reduces oxidative stress.
Anticancer: It induces apoptosis and inhibits the proliferation of cancer cells through various signaling pathways.
Comparison with Similar Compounds
Soyasaponin Ah: Another triterpenoid glycoside found in soybean roots, secreted during early vegetative stages.
Soyasaponin Aa and Ab: These compounds are also found in soybeans and have similar biological activities.
Uniqueness: Soyasaponin Af is unique due to its specific secretion during the VE stage of soybean growth and its distinct biological activities .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H94O28/c1-25(64)78-23-33-44(80-26(2)65)47(81-27(3)66)48(82-28(4)67)55(84-33)86-43-31(68)22-79-52(42(43)74)89-50-49(75)56(5,6)20-30-29-12-13-35-58(8)16-15-36(59(9,24-63)34(58)14-17-61(35,11)60(29,10)19-18-57(30,50)7)85-54-46(40(72)39(71)45(87-54)51(76)77)88-53-41(73)38(70)37(69)32(21-62)83-53/h12,30-50,52-55,62-63,68-75H,13-24H2,1-11H3,(H,76,77)/t30-,31-,32+,33+,34+,35+,36-,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,47-,48+,49-,50+,52-,53-,54+,55-,57+,58-,59+,60+,61+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSMRIGRPILHCA-DENCXTLESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C)(C)C)O)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](CO[C@H]([C@@H]2O)O[C@@H]3[C@@H](C(C[C@@H]4[C@]3(CC[C@@]5(C4=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)C)(C)C)O)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H94O28 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317200 | |
Record name | Soyasaponin Af | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117230-32-7 | |
Record name | Soyasaponin Af | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117230-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Soyasaponin Af | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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